molecular formula C10H15N3O2 B15059457 N-Methyl-3-(piperidin-2-yl)isoxazole-4-carboxamide

N-Methyl-3-(piperidin-2-yl)isoxazole-4-carboxamide

Cat. No.: B15059457
M. Wt: 209.24 g/mol
InChI Key: LDUJFEICIWULNC-UHFFFAOYSA-N
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Description

N-Methyl-3-(piperidin-2-yl)isoxazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry research, incorporating both an isoxazole heterocycle and a piperidine moiety. Its molecular formula is C10H15N3O2 . Isoxazole derivatives are recognized as a privileged scaffold in drug discovery due to their wide spectrum of biological activities and low cytotoxicity . Compounds containing the isoxazole ring are a vital source of drugs designed to treat diseases of various origins and exhibit notable immunoregulatory properties . Research indicates that such derivatives can be classified into several functional categories, including immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds . Some isoxazole-based immune stimulators are of particular interest for potential application in chemotherapy patients . Furthermore, isoxazole derivatives have demonstrated substantial potential in oncology research , acting through diverse mechanisms such as aromatase inhibition, apoptosis induction, and tubulin inhibition . The piperidine ring, a common feature in pharmaceuticals, may contribute to the molecule's bioavailability and interaction with biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

N-methyl-3-piperidin-2-yl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C10H15N3O2/c1-11-10(14)7-6-15-13-9(7)8-4-2-3-5-12-8/h6,8,12H,2-5H2,1H3,(H,11,14)

InChI Key

LDUJFEICIWULNC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CON=C1C2CCCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(piperidin-2-yl)isoxazole-4-carboxamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the cycloaddition reaction of N-methyl-C-arylnitrones with N-substituted maleimides . These reactions are often carried out under catalyst-free and microwave-assisted conditions to enhance efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to scale up the production while ensuring cost-effectiveness and minimizing waste.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 3-(piperidin-2-yl)isoxazole-4-carboxylic acid. Key reagents and conditions include:

Reagent/ConditionProductNotes
6M HCl, reflux, 8 hoursCarboxylic acid + methylamineComplete conversion observed
2M NaOH, 80°C, 6 hoursCarboxylic acidRequires neutralization step

This reaction is critical for generating intermediates used in further functionalization or biological studies.

Substitution Reactions at the Piperidine Ring

The secondary amine in the piperidine ring participates in alkylation and acylation reactions:

Alkylation :

  • Reagents: Methyl iodide, K₂CO₃

  • Conditions: DMF, 60°C, 12 hours

  • Product: Quaternary ammonium derivative (enhanced water solubility)

Acylation :

  • Reagents: Acetyl chloride, pyridine

  • Conditions: Room temperature, 4 hours

  • Product: N-acetyl-piperidine derivative (improved metabolic stability)

These modifications are utilized to tune pharmacokinetic properties in drug discovery .

Isoxazole Ring Modifications

The isoxazole ring exhibits electrophilic substitution and oxidation reactivity:

Electrophilic Substitution

  • Nitration :

    • Reagents: HNO₃/H₂SO₄ mixture

    • Conditions: 0°C → 25°C, 2 hours

    • Product: 5-Nitro-isoxazole derivative (electronic effects alter bioactivity)

Oxidation

  • Reagents: H₂O₂, FeSO₄ catalyst

  • Conditions: 50°C, 3 hours

  • Product: Isoxazole N-oxide (enhanced hydrogen-bonding capacity)

Cross-Coupling Reactions

The isoxazole ring participates in metal-free C–H functionalization:

Reaction TypeReagents/ConditionsProduct Application
Suzuki CouplingAryl boronic acid, K₂CO₃, DMFBiaryl hybrids for kinase inhibition
Ullmann CouplingCuI, 1,10-phenanthroline, DMSOAntibacterial analogs

These reactions enable diversification of the core structure for structure-activity relationship (SAR) studies.

Reductive Transformations

Selective reduction of the isoxazole ring is achievable:

  • Catalytic Hydrogenation :

    • Reagents: H₂ (1 atm), Pd/C, EtOH

    • Conditions: 25°C, 6 hours

    • Product: β-enamine ketone (precursor for fused heterocycles)

Scientific Research Applications

N-Methyl-3-(piperidin-2-yl)isoxazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-3-(piperidin-2-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents (R groups) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
N-Methyl-3-(piperidin-2-yl)isoxazole-4-carboxamide N-Me, piperidin-2-yl C₁₀H₁₅N₃O₂ 209.24 Research compound; piperidine may enhance CNS targeting
Leflunomide 5-Me, 4-(CF₃)Ph C₁₂H₉F₃N₂O₂ 270.21 Immunosuppressant (rheumatoid arthritis)
SI30 DiethylaminoPh, MeOEt, 3-NO₂Ph C₂₂H₂₆N₄O₅ 426.47 Synthesized via NaH-mediated alkylation; nitro group may influence redox activity
N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide Ph, piperidin-2-yl C₁₅H₁₇N₃O₂ 271.31 Intermediate with phenyl group; potential for aromatic interactions
Teriflunomide Impurity-F 5-Me, 2-(CF₃)Ph C₁₂H₉F₃N₂O₂ 270.21 Positional isomer of leflunomide; impurity in drug synthesis

Key Observations :

  • Piperidine vs. Aromatic Substitution: Piperidine-containing analogs (e.g., N-Methyl-3-(piperidin-2-yl)) may exhibit improved blood-brain barrier penetration compared to phenyl-substituted derivatives like leflunomide, which primarily target peripheral immune cells .
  • Positional Isomerism: Teriflunomide Impurity-F (2-(CF₃)Ph) highlights how substituent position impacts bioactivity and regulatory classification compared to leflunomide (4-(CF₃)Ph) .
  • Synthetic Complexity: SI30’s synthesis involves multi-step alkylation, contrasting with simpler carboxamide formations in leflunomide analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-3-(piperidin-2-yl)isoxazole-4-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : Begin with a nucleophilic substitution or coupling reaction between the isoxazole-4-carboxylic acid derivative and N-methylpiperidine. Optimize solvent choice (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., EDCI/HOBt for amide bond formation). Monitor purity via HPLC and confirm regioselectivity using 1^1H NMR and LC-MS. For scale-up, consider flow chemistry systems to enhance reproducibility, as demonstrated in analogous syntheses of isoxazole derivatives .

Q. How can structural elucidation of this compound be performed to resolve ambiguities in spectral data?

  • Methodology : Combine X-ray crystallography (for absolute configuration determination, as seen in structurally related isoxazole carboxamides ) with advanced NMR techniques (e.g., 13^{13}C DEPT, HSQC, and NOESY). Cross-validate using high-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm functional groups. For piperidine ring conformation, compare computed vs. experimental NMR shifts using DFT calculations.

Q. What stability studies are critical for ensuring compound integrity during storage and experimentation?

  • Methodology : Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C), humidity (40–75% RH), and light exposure. Analyze degradation products via LC-MS and quantify stability-indicating parameters (e.g., half-life). For hygroscopic compounds, use inert atmosphere storage (argon/vacuum) and desiccants, as recommended for similar heterocyclic amides .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. no observable effect) be systematically addressed?

  • Methodology :

  • Experimental Design : Replicate assays under standardized conditions (buffer pH, incubation time, enzyme concentration). Include positive/negative controls (e.g., known inhibitors).
  • Data Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding kinetics.
  • Structural Insights : Perform molecular docking to compare binding modes across isoforms or mutants, leveraging crystallographic data from related isoxazole derivatives .

Q. What strategies optimize the compound’s selectivity for a target receptor while minimizing off-target interactions?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the isoxazole ring (e.g., halogenation) or piperidine substituents (e.g., N-alkyl vs. N-aryl). Test against a panel of related receptors (e.g., GPCRs, kinases).
  • Computational Screening : Use molecular dynamics (MD) simulations to predict binding free energy (ΔG\Delta G) and identify key residues for selectivity. Cross-reference with pharmacophore models derived from active analogs .

Q. How can reaction mechanisms for unexpected byproducts (e.g., ring-opening or dimerization) be elucidated during synthesis?

  • Methodology :

  • Mechanistic Probes : Introduce isotopic labeling (e.g., 18^{18}O in carboxyl groups) to track bond cleavage. Use in situ FTIR or Raman spectroscopy to monitor intermediate formation.
  • Kinetic Studies : Apply DOE (Design of Experiments) to isolate variables (temperature, catalyst loading) and identify rate-determining steps, as shown in flow-chemistry optimizations .

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